molecular formula C5H3IO2 B1300138 5-Iodo-2-furaldehyde CAS No. 2689-65-8

5-Iodo-2-furaldehyde

Cat. No.: B1300138
CAS No.: 2689-65-8
M. Wt: 221.98 g/mol
InChI Key: QPGPCPKDVSPJAY-UHFFFAOYSA-N
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Description

5-Iodo-2-furaldehyde is an organic compound with the chemical formula C5H3IO2. It is a derivative of furan, where an iodine atom replaces the hydrogen atom at the 2-position of furfural. This compound is typically a yellow to orange solid and is soluble in organic solvents such as ethanol, dichloromethane, and ether, but less soluble in water .

Mechanism of Action

Target of Action

5-Iodo-2-furaldehyde is a chemical compound with the molecular formula C5H3IO2 It is known to cause irritation to the skin, eyes, and respiratory system .

Result of Action

It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may have cytotoxic effects, leading to inflammation and irritation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be kept under nitrogen and refrigerated to maintain its stability . Furthermore, exposure to certain conditions, such as light, heat, or certain chemicals, could potentially alter the compound’s structure and, consequently, its action and efficacy.

Biochemical Analysis

Biochemical Properties

5-Iodo-2-furaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in various biochemical pathways, including those involved in the synthesis of pharmaceuticals and other bioactive compounds.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as an inhibitor in fermentation processes, affecting the metabolic activities of cells . This compound can also induce oxidative stress in cells, leading to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . Additionally, this compound can undergo redox reactions, contributing to its role in oxidative stress and cellular damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in cumulative effects on cellular function, including persistent oxidative stress and metabolic disruptions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause significant oxidative stress and cellular damage, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert it into less reactive compounds . This compound can also affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biochemical activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization is essential for elucidating its role in cellular processes and designing targeted therapeutic strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Iodo-2-furaldehyde can be achieved through the iodination of furfural. The process involves the reaction of furfural with iodine in a reaction solvent like acetic acid. The reaction is typically carried out at high temperatures and requires a longer reaction time. The final product is obtained through crystallization and purification .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process would likely involve similar steps to the laboratory synthesis but optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-furaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-2-furaldehyde: Contains a chlorine atom in place of iodine.

    2-Furaldehyde (Furfural): The parent compound without any halogen substitution.

Uniqueness

5-Iodo-2-furaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The larger atomic radius and higher reactivity of iodine make it particularly useful in specific synthetic applications where other halogens might not be as effective .

Properties

IUPAC Name

5-iodofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGPCPKDVSPJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351202
Record name 5-Iodo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2689-65-8
Record name 5-Iodo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-2-furaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-iodo-2-furaldehyde interact with its target, and what are the downstream effects relevant to this research?

A1: this compound acts as a derivatizing agent, specifically targeting primary amine groups (NH2) present on surfaces like 3-aminopropyl tri-ethoxy silane layers and cyclopropylamine plasma polymers []. This interaction forms a stable imine derivative, which is then detectable using analytical techniques like High-Performance Liquid Chromatography (HPLC). This derivatization enables the quantification of primary amine groups on these surfaces. []

Q2: What analytical methods are employed to characterize and quantify this compound and its derivatives in this research?

A2: The research primarily employs High-Performance Liquid Chromatography (HPLC) to analyze the imine derivative formed by the reaction of this compound with primary amine groups. [] This technique allows for the separation and quantification of the derivative, enabling researchers to determine the concentration of NH2 groups on the studied surfaces. []

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